molecular formula C9H7F3O2 B1305675 2-methyl-3-(trifluoromethyl)benzoic Acid CAS No. 62089-35-4

2-methyl-3-(trifluoromethyl)benzoic Acid

Cat. No. B1305675
CAS RN: 62089-35-4
M. Wt: 204.15 g/mol
InChI Key: SSCFPSMXIDAJDT-UHFFFAOYSA-N
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Patent
US08410095B2

Procedure details

To a 500 mL round bottom equipped with an Airflux Condenser and stir bar was added 2-methyl-3-(trifluoromethyl)benzoic acid (30 g, 147 mmol). The solid was taken up in Methanol (101 ml) and to that solution was slowly added sulfuric acid (8.22 ml, 154 mmol). The reaction was then fitted with the condenser and heated to 75° C. overnight. The reaction was cooled back to room temperature, and neutralized by slow addition of 1N NaOH (˜155 mL). The solution was then extracted with 3×300 mL Et2O, the organic layer dried over magnesium sulfate, and concentrated to an oil, which solidified under vacuum to give off white solid methyl 2-methyl-3-(trifluoromethyl)benzoate (28.25 g, 129 mmol, 88% yield) 1H NMR (400 MHz, DMSO-d6) δ ppm 2.54 (d, J=1.77 Hz, 3H) 3.89 (s, 3H) 7.53 (t, J=7.83 Hz, 1H) 7.89 (d, J=7.83 Hz, 1H) 7.97 (d, J=7.83 Hz, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
8.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
155 mL
Type
reactant
Reaction Step Three
Quantity
101 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[OH-].[Na+].[CH3:22]O>>[CH3:1][C:2]1[C:10]([C:11]([F:12])([F:13])[F:14])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:22])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1C(F)(F)F
Step Two
Name
Quantity
8.22 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
155 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
101 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL round bottom equipped with an Airflux Condenser
CUSTOM
Type
CUSTOM
Details
The reaction was then fitted with the condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled back to room temperature
EXTRACTION
Type
EXTRACTION
Details
The solution was then extracted with 3×300 mL Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil, which

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)OC)C=CC=C1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 129 mmol
AMOUNT: MASS 28.25 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.